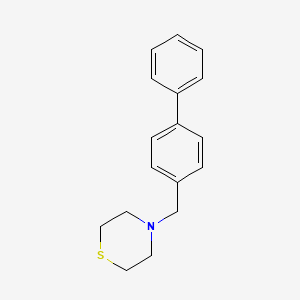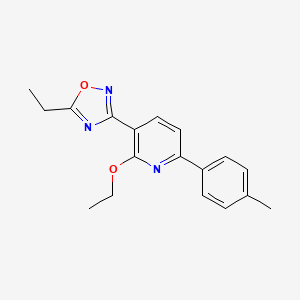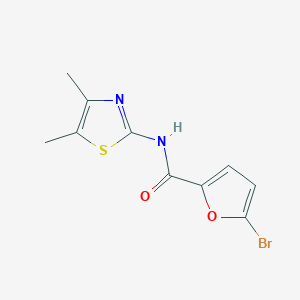
5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromine atom, a thiazole ring, and a furan ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Furan Ring: The furan ring can be introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate furan derivatives and palladium catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-N-(4-methyl-1,3-thiazol-2-yl)-2-furamide: Similar structure with a single methyl group on the thiazole ring.
5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-thiopheneamide: Similar structure with a thiophene ring instead of a furan ring.
5-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-furamide is unique due to the specific combination of the bromine atom, thiazole ring, and furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
5-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-5-6(2)16-10(12-5)13-9(14)7-3-4-8(11)15-7/h3-4H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDSGZBXPSAOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(2-chloro-6-nitrophenoxy)phenyl]-1-propanone](/img/structure/B5754626.png)



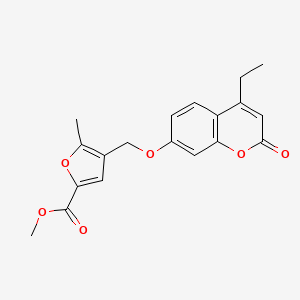
![2-(benzylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5754646.png)

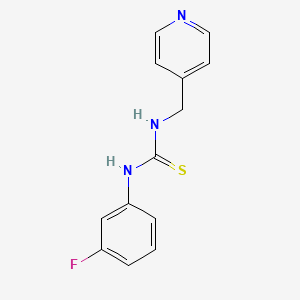
![2-({(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}amino)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B5754664.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5754667.png)
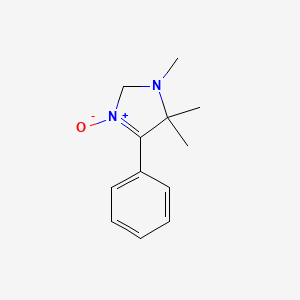
![[(3,5-Dimethylphenyl)sulfamoyl]dimethylamine](/img/structure/B5754669.png)
